molecular formula C21H18N2O4S B2671833 N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-phenylmethanesulfonamide CAS No. 922010-32-0

N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-phenylmethanesulfonamide

Cat. No. B2671833
M. Wt: 394.45
InChI Key: ZFDJDXCPHYFOOE-UHFFFAOYSA-N
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Description

“N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-phenylmethanesulfonamide” is an organic compound . It’s a derivative of dibenzo[b,f][1,4]oxazepine .


Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One such method involves the use of methyl 10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate .

Scientific Research Applications

Chemical Synthesis and Reactivity

Studies have explored the synthesis and reactivity of compounds related to dibenzo[b,f][1,4]oxazepines, highlighting their potential in creating various chemical structures. Terada et al. (1973) discussed reactions and rearrangements of benzo[6,7]-1,4-diazepino-[5,4-b]oxazole derivatives, providing insights into the chemical behavior of related compounds (A. Terada, Y. Yabe, T. Miyadera, & R. Tachikawa, 1973). Similarly, Künzle and Schmutz (1969) described the synthesis of dibenzo[b, f]-1, 4-oxazepin-11 (10 H)-ones, which are structurally related, through ring closure of the sodium salts of 2-halogeno-2'-hydroxy-benzanilides (F. Künzle & J. Schmutz, 1969).

Potential Biological Activities

Some studies have indicated that compounds with similar structures to N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-phenylmethanesulfonamide might have biological activities. For instance, Babu, Pitchumani, and Ramesh (2013) synthesized biologically active derivatives grafted on tetrahydrobenzothiophenes, suggesting potential antimicrobial activities of such compounds (M. Babu, K. Pitchumani, & P. Ramesh, 2013). Additionally, Fahim and Ismael (2021) conducted a theoretical investigation of antimalarial sulfonamides, highlighting the computational calculations and molecular docking studies to understand their potential as COVID-19 drugs (Asmaa M. Fahim & Eman H. I. Ismael, 2021).

Catalytic and Synthetic Applications

The catalytic and enantioselective synthesis of compounds incorporating dibenzo[b,f][1,4]oxazepine units has been explored, indicating their utility in creating chiral compounds. Munck et al. (2017) reported a catalytic enantioselective aza-Reformatsky reaction with dibenzo[b,f][1,4]oxazepines, leading to chiral derivatives with high yields and enantioselectivities (L. D. Munck, Verena Sukowski, C. Vila, M. C. Muñoz, & J. Pedro, 2017).

properties

IUPAC Name

N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4S/c1-23-18-9-5-6-10-20(18)27-19-12-11-16(13-17(19)21(23)24)22-28(25,26)14-15-7-3-2-4-8-15/h2-13,22H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFDJDXCPHYFOOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-phenylmethanesulfonamide

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